molecular formula C26H29N5O B11568011 N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-4-methylbenzamide

Cat. No.: B11568011
M. Wt: 427.5 g/mol
InChI Key: DVUUWOBFSOOLEC-UHFFFAOYSA-N
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Description

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide typically involves multiple steps. One common method includes the reaction of 4-(diethylamino)-2-methylphenylamine with 2-methyl-1,2,3-benzotriazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of solid acid catalysts and efficient separation techniques are crucial to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-4-methylbenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H29N5O

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-[4-(diethylamino)-2-methylphenyl]-6-methylbenzotriazol-5-yl]-4-methylbenzamide

InChI

InChI=1S/C26H29N5O/c1-6-30(7-2)21-12-13-25(19(5)14-21)31-28-23-15-18(4)22(16-24(23)29-31)27-26(32)20-10-8-17(3)9-11-20/h8-16H,6-7H2,1-5H3,(H,27,32)

InChI Key

DVUUWOBFSOOLEC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(C=C4)C)C)C

Origin of Product

United States

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